molecular formula C8H16N2O4 B11969678 Diethyl ethylenedicarbamate CAS No. 818-42-8

Diethyl ethylenedicarbamate

Cat. No.: B11969678
CAS No.: 818-42-8
M. Wt: 204.22 g/mol
InChI Key: SDNZFSXPFLVPMI-UHFFFAOYSA-N
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Description

Diethyl ethylenedicarbamate is an organic compound with the molecular formula C8H16N2O4 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethylenedicarbamate can be synthesized through the reaction of ethylenediamine with diethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The general reaction is as follows:

C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH\text{C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH} C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous materials and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted carbamates.

Scientific Research Applications

Diethyl ethylenedicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which diethyl ethylenedicarbamate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Diethylcarbamazine: Used as an anthelmintic drug.

    Dimethylcarbamate: Another member of the carbamate family with different applications.

Uniqueness

Diethyl ethylenedicarbamate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.

Properties

CAS No.

818-42-8

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

SDNZFSXPFLVPMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCNC(=O)OCC

Origin of Product

United States

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